molecular formula C10H13BrN2OS B13167208 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole

4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole

Cat. No.: B13167208
M. Wt: 289.19 g/mol
InChI Key: KSZZXYQJAHSLOF-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole is a structurally complex heterocyclic compound featuring a pyrazole core substituted with a bromine atom, an ethyl group, and a bicyclic 7-oxa-3-thiabicyclo[4.1.0]heptane moiety. The bicyclic system introduces both oxygen and sulfur atoms into the framework, creating unique electronic and steric properties.

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

4-bromo-1-ethyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl)pyrazole

InChI

InChI=1S/C10H13BrN2OS/c1-2-13-9(7(11)5-12-13)10-3-4-15-6-8(10)14-10/h5,8H,2-4,6H2,1H3

InChI Key

KSZZXYQJAHSLOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C23CCSCC2O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives (): These compounds, such as chlorantraniliprole, exhibit high insecticidal activity due to the 3-chloropyridinyl group enhancing binding to insect ryanodine receptors. In contrast, the target compound’s ethyl and bicyclic substituents may alter receptor affinity or metabolic stability. For example, diacylhydrazine derivatives of this scaffold showed LC50 values of 23.67–28.90 mg/L against Plutella xylostella, outperforming tebufenozide (LC50 = 37.77 mg/L) .
  • 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole ():
    This derivative lacks a bicyclic system but demonstrates how electron-withdrawing groups (e.g., nitro, bromo) enhance stability and intermolecular interactions. The absence of a bicyclic moiety likely reduces steric hindrance, facilitating crystallization .

Bicyclic System Modifications

  • 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole ():
    Replacing the ethyl group with a methyl group slightly reduces molecular weight (275.17 g/mol vs. theoretical 289.18 g/mol for the ethyl variant). Storage guidelines for this analog emphasize avoiding heat and moisture, suggesting sensitivity common to sulfur-containing bicyclic systems .

  • 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole ():
    This compound replaces sulfur with a second oxygen atom in the bicyclic system, altering polarity and hydrogen-bonding capacity. The methoxymethyl group may enhance solubility compared to the ethyl substituent .

Physicochemical Properties and Stability

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Notes
Target Compound C₁₁H₁₄BrN₂OS 289.18 Ethyl, 7-oxa-3-thiabicyclo[4.1.0]heptane Sensitive to heat; store at -20°C
4-Bromo-1-methyl analog () C₉H₁₁BrN₂OS 275.17 Methyl, 7-oxa-3-thiabicyclo[4.1.0]heptane Avoid ignition sources
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole () C₈H₅BrClN₃ 258.50 3-Chloropyridinyl Stable under inert conditions

Biological Activity

4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole is a complex organic compound notable for its unique bicyclic structure that incorporates both sulfur and oxygen atoms along with a bromine atom and an ethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₁₀H₁₃BrN₂OS
Molecular Weight289.19 g/mol
IUPAC Name4-bromo-1-ethyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl)pyrazole
InChI KeySMXAUCGXDJZMDC-UHFFFAOYSA-N
Canonical SMILESCCN1C(=C(C=N1)Br)C23CSCCC2O3

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Pyrazoles are known to exhibit activity against various bacterial strains, and this compound has been tested against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. For example, a study indicated that similar pyrazole compounds could induce apoptosis in PC-3 prostate cancer cells, suggesting a promising avenue for further investigation .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the unique structural features of the compound allow it to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of the bromine atom may enhance its reactivity and binding affinity to biological targets .

Study on Antimicrobial Activity

In a comparative study assessing various pyrazole derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study on Anticancer Activity

A notable case study involved the evaluation of this compound's efficacy against breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase activation . This suggests its potential as a lead compound for developing new anticancer therapies.

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